molecular formula C21H18FN3O3 B2832753 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1207037-30-6

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No. B2832753
CAS RN: 1207037-30-6
M. Wt: 379.391
InChI Key: UOQHRJFSMKKFIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the ethoxy group could potentially undergo hydrolysis to form a phenol . The oxadiazole ring is generally stable but could undergo reactions under certain conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .

Scientific Research Applications

Synthesis and Characterization

This compound is involved in the synthesis and characterization of novel chemical entities, exploring their potential as therapeutic agents. For instance, research has demonstrated the synthesis of related quinoline and oxadiazole derivatives, emphasizing their structural elucidation through various analytical techniques such as NMR, IR, and mass spectral studies. Such compounds have been evaluated for their potential biological activities, highlighting the importance of chemical synthesis in drug discovery (Mamatha S.V et al., 2019).

Biological Activity

Compounds with structures similar to "3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one" have been assessed for a range of biological activities. For instance, certain derivatives have been identified as potent antitumor agents, indicating significant inhibitory activity against various tumor cell lines. This suggests their potential role in the development of new anticancer therapies (Li-Chen Chou et al., 2010). Additionally, antimicrobial activities have been reported, with some compounds showing promising antibacterial and antifungal effects, indicating their potential application in addressing microbial infections (M. Kidwai et al., 2000).

Molecular Docking and Pharmacological Evaluation

Research involving compounds of this nature often includes molecular docking studies to predict their interaction with biological targets, providing insights into their potential mechanism of action. For example, novel derivatives have been synthesized and evaluated for their interaction with specific proteins, aiding in the identification of potent inhibitors for therapeutic targets (Y. Riadi et al., 2021). Pharmacological evaluations further contribute to understanding the safety and efficacy profiles of these compounds, facilitating their progression through the drug development pipeline.

properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-3-25-12-16(19(26)15-11-13(22)9-10-17(15)25)21-23-20(24-28-21)14-7-5-6-8-18(14)27-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQHRJFSMKKFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

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